3-Bromo-3'-methoxybenzophenone
Overview
Description
3-Bromo-3’-methoxybenzophenone is a chemical compound belonging to the class of benzophenones. It is characterized by the presence of a bromine atom at the 3-position and a methoxy group at the 3’-position on the benzophenone structure. This compound is commonly used in various fields such as medical research, environmental research, and industrial research.
Mechanism of Action
Target of Action
Benzophenone derivatives are generally known to interact with various biological targets, including enzymes and receptors, depending on their specific chemical structure .
Mode of Action
Benzophenone derivatives can undergo various chemical reactions, such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the compound’s structure, which may influence its interaction with its targets .
Biochemical Pathways
Benzophenone derivatives can potentially influence various biochemical pathways due to their ability to interact with different biological targets .
Result of Action
The effects would likely depend on the specific biological targets that the compound interacts with and the nature of these interactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-3’-methoxybenzophenone . These factors can include temperature, pH, and the presence of other substances that can interact with the compound.
Biochemical Analysis
Biochemical Properties
3-Bromo-3’-methoxybenzophenone plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to changes in metabolic pathways. Additionally, 3-Bromo-3’-methoxybenzophenone can form covalent bonds with nucleophilic amino acid residues in proteins, affecting their structure and function .
Cellular Effects
The effects of 3-Bromo-3’-methoxybenzophenone on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving oxidative stress and apoptosis. The compound can induce the production of reactive oxygen species (ROS), leading to oxidative damage and the activation of stress response pathways. Furthermore, 3-Bromo-3’-methoxybenzophenone can alter gene expression by modulating transcription factors and epigenetic markers, thereby affecting cellular metabolism and function .
Molecular Mechanism
At the molecular level, 3-Bromo-3’-methoxybenzophenone exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to the active sites of enzymes, leading to competitive or non-competitive inhibition. This binding can disrupt the normal catalytic activity of the enzymes, resulting in altered metabolic flux. Additionally, 3-Bromo-3’-methoxybenzophenone can interact with DNA and RNA, potentially causing mutations or transcriptional changes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-3’-methoxybenzophenone can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Bromo-3’-methoxybenzophenone can degrade into various byproducts, some of which may retain biological activity. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects, including persistent oxidative stress and chronic inflammation .
Dosage Effects in Animal Models
The effects of 3-Bromo-3’-methoxybenzophenone vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without significant adverse effects. At higher doses, 3-Bromo-3’-methoxybenzophenone can induce toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. These effects are often dose-dependent and can be exacerbated by prolonged exposure .
Metabolic Pathways
3-Bromo-3’-methoxybenzophenone is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by cytochrome P450 enzymes into various hydroxylated and conjugated metabolites. These metabolites can further interact with other metabolic enzymes, influencing metabolic flux and altering the levels of key metabolites. The interactions with cofactors such as NADPH and glutathione are also crucial in determining the compound’s metabolic fate .
Transport and Distribution
The transport and distribution of 3-Bromo-3’-methoxybenzophenone within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, 3-Bromo-3’-methoxybenzophenone can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 3-Bromo-3’-methoxybenzophenone is an important determinant of its activity and function. The compound can be localized to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. Targeting signals and post-translational modifications play a role in directing 3-Bromo-3’-methoxybenzophenone to specific organelles. For instance, the presence of a bromine atom may facilitate its interaction with mitochondrial proteins, influencing mitochondrial function and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-3’-methoxybenzophenone can be synthesized through the reaction of 3-bromobenzoyl chloride with 3-methoxyphenylmagnesium bromide . Another method involves the reaction of 3-Bromoanisole with phenylboronic acid in the presence of a palladium catalyst to form 3-Bromo-3’-methoxybiphenyl, which is then reacted with benzoyl chloride to form the desired compound.
Industrial Production Methods: Industrial production methods for 3-Bromo-3’-methoxybenzophenone typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-3’-methoxybenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzophenones, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives.
Scientific Research Applications
3-Bromo-3’-methoxybenzophenone has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
- 3-Bromo-3’-hydroxybenzophenone
- 3-Bromo-3’-methylbenzophenone
- 3-Bromo-3’-ethoxybenzophenone
Comparison: 3-Bromo-3’-methoxybenzophenone is unique due to the presence of both bromine and methoxy groups, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
(3-bromophenyl)-(3-methoxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c1-17-13-7-3-5-11(9-13)14(16)10-4-2-6-12(15)8-10/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQLWOJNDBFINH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373706 | |
Record name | 3-Bromo-3'-methoxybenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
750633-66-0 | |
Record name | 3-Bromo-3'-methoxybenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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